Methyl 3-amino-4-hydroxyquinoline-6-carboxylate
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Overview
Description
Methyl 3-amino-4-hydroxyquinoline-6-carboxylate is a quinoline derivative with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound. The presence of amino, hydroxy, and carboxylate functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-hydroxyquinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with a suitable carboxylic acid or ester under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the amino group may produce a quinoline amine .
Scientific Research Applications
Methyl 3-amino-4-hydroxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has potential as a fluorescent probe due to its aromatic structure.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of functional groups.
Quinoline Heterocycles: These include various quinoline derivatives with different substituents that exhibit diverse biological activities
Uniqueness
Methyl 3-amino-4-hydroxyquinoline-6-carboxylate is unique due to the specific combination of amino, hydroxy, and carboxylate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 3-amino-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
XMJIZMKYFKNUBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)N |
Origin of Product |
United States |
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